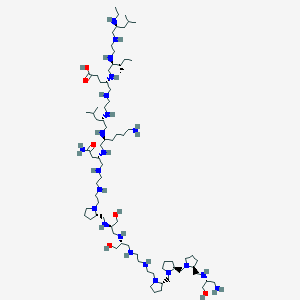![molecular formula C17H18ClF2N3O2S B2388689 2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216587-45-9](/img/structure/B2388689.png)
2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a bicyclic structure containing a pyridine ring fused with a thiophene ring . The molecule also contains an amide group (benzamido), which is a common functional group in bioactive compounds .
Molecular Structure Analysis
The compound’s structure includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of the amide group (benzamido) could allow for hydrogen bonding .Chemical Reactions Analysis
The compound, being an amide, could undergo typical amide reactions such as hydrolysis. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have good solubility due to the presence of the polar nitrogen atom .Scientific Research Applications
Receptor Binding and Imaging Studies
Compounds similar to the one mentioned are often explored for their binding affinities to various receptors in the human body, particularly in the context of medical imaging and diagnostic procedures. For example, a study by Passchier et al. (2000) demonstrated the use of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine ([(18)F]p-MPPF) for the quantitative imaging of 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in healthy volunteers. This research highlighted the potential of such compounds in non-invasively assessing receptor distributions in the human brain, which is crucial for understanding various psychiatric and neurodegenerative disorders (Passchier et al., 2000).
Environmental and Health Impact Studies
Another area of research involves assessing the environmental presence and health impacts of chemical compounds, including their metabolites. For instance, a study on the urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides in children from an Italian cohort provided insights into exposure levels and potential health risks. Such studies are crucial for understanding the environmental distribution and toxicological profiles of chemical compounds, which may have implications for public health policies and regulatory measures (Bravo et al., 2019).
Toxicology and Safety Assessment
Research also focuses on the toxicological evaluation and safety assessment of chemical compounds, including their potential for causing adverse health effects. A study on 5-amino-2-(trifluoromethyl)pyridine poisoning highlighted the importance of understanding the toxic effects of chemical exposures and the mechanisms underlying health impacts such as methemoglobinemia and toxic encephalopathy (Tao et al., 2022). This kind of research is essential for developing effective treatment strategies and preventive measures against chemical poisoning.
Future Directions
properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S.ClH/c1-2-22-7-6-9-12(8-22)25-17(13(9)15(20)23)21-16(24)14-10(18)4-3-5-11(14)19;/h3-5H,2,6-8H2,1H3,(H2,20,23)(H,21,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZHJAKSMUEXAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)






![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)


